8-Chloro-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Description
Significance ofnih.govbelnauka.bynih.govTriazino[5,6-b]indole Scaffolds in Academic Chemical Research
The nih.govbelnauka.bynih.govtriazino[5,6-b]indole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. This versatility has made it a focal point of extensive research, leading to the discovery of a wide spectrum of biological activities.
Derivatives of this scaffold have demonstrated significant potential in various therapeutic areas:
Antifungal Properties : Certain nih.govbelnauka.bynih.govtriazino[5,6-b]indole compounds have shown broad-spectrum antifungal activity against various pathogens. For instance, representatives of this series have been effective against Candida albicans, Aspergillus species, and Cryptococcus neoformans nih.gov.
Antiviral Activity : Research has highlighted the role of these compounds as antiviral agents, with some derivatives being investigated for their efficacy against various viral diseases acs.orgmdpi.com.
Antimalarial Effects : The trifluoromethyl-substituted derivatives of 1,2,4-triazino[5,6b]indole have been synthesized and evaluated for their in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum nih.gov.
Anticancer Potential : Numerous studies have explored the anticancer properties of triazinoindole derivatives. They have been tested against various human cancer cell lines, with some compounds showing promising tumor growth inhibitory properties nih.govnih.govmdpi.com.
Enzyme Inhibition : More recent research has focused on the ability of these scaffolds to inhibit specific enzymes. For example, derivatives have been synthesized and evaluated as inhibitors of β-glucuronidase, α-amylase, and α-glucosidase, which are implicated in various diseases mdpi.comresearchgate.netnih.gov.
The broad biological profile of the nih.govbelnauka.bynih.govtriazino[5,6-b]indole core makes it a highly attractive starting point for the development of new therapeutic agents.
Rationale for Investigating 8-Chloro-5H-nih.govbelnauka.bynih.govtriazino[5,6-b]indol-3-amine and Related Triazinoindole Derivatives
The investigation into specific derivatives like 8-Chloro-5H- nih.govbelnauka.bynih.govtriazino[5,6-b]indol-3-amine is driven by the principles of medicinal chemistry, particularly the study of structure-activity relationships (SAR). The rationale includes:
Exploring Chemical Space : Synthesizing a library of related compounds with different substituents allows researchers to systematically explore how changes in the molecular structure affect its biological activity.
Modulating Physicochemical Properties : The introduction of a chlorine atom, an electron-withdrawing group, can alter the electronic properties, lipophilicity, and metabolic stability of the molecule. These changes can influence how the compound interacts with its biological target and how it is processed by the body.
Enhancing Biological Activity : The amine group can act as a hydrogen bond donor and acceptor, which is often crucial for binding to biological macromolecules like enzymes and receptors. The combination of the chloro and amino groups on the triazinoindole scaffold is a strategy to potentially enhance potency and selectivity for a specific biological target.
Developing Novel Therapeutics : The overarching goal is to identify new lead compounds that could be further optimized into effective drugs for treating a range of diseases, from infections to cancer belnauka.bynih.govjmchemsci.com. For example, some research has focused on creating hybrid molecules that combine the triazinoindole scaffold with other biologically active moieties to enhance therapeutic effects nih.gov.
Overview of Advanced Research Methodologies Employed for Triazinoindole Compounds
The study of triazinoindole derivatives involves a multidisciplinary approach that combines synthetic chemistry with advanced analytical and computational techniques.
Synthesis : The creation of these molecules often involves multi-step synthetic pathways. A common starting point is the use of isatin (B1672199) (indole-2,3-dione), which can be reacted with thiosemicarbazide (B42300) to form a key intermediate. This intermediate is then cyclized to create the triazino[5,6-b]indole-3-thione. Subsequent chemical modifications can then be made to introduce various substituents at different positions on the scaffold nih.gov.
Structural Characterization : Once synthesized, the precise structure of the new compounds must be confirmed. This is typically achieved using a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR provide detailed information about the arrangement of atoms within the molecule mdpi.comnih.gov.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HREI-MS) is used to determine the exact molecular weight of the compound, confirming its elemental composition nih.gov.
Infrared (IR) Spectroscopy : This technique helps to identify the presence of specific functional groups within the molecule nih.gov.
X-ray Crystallography : In some cases, single-crystal X-ray analysis can be used to determine the three-dimensional structure of the molecule with high precision researchgate.net.
Biological Evaluation : The synthesized compounds are then screened for their biological activity using a variety of in vitro assays. This can involve testing their ability to inhibit the growth of cancer cells, bacteria, or fungi, or to inhibit the activity of specific enzymes nih.govnih.gov.
Computational Studies : To gain a deeper understanding of how these molecules interact with their biological targets at the molecular level, researchers often employ computational methods such as:
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. It helps to rationalize the observed biological activity and guide the design of more potent compounds mdpi.comnih.gov.
Structure-Activity Relationship (SAR) Studies : These studies correlate the chemical structure of the compounds with their biological activity, helping to identify the key structural features required for a desired effect mdpi.com.
The table below summarizes some of the research findings on the biological activities of various nih.govbelnauka.bynih.govtriazino[5,6-b]indole derivatives.
| Compound/Derivative Class | Biological Activity | Key Findings | References |
| General nih.govbelnauka.bynih.govtriazino[5,6-b]indoles | Antifungal | Broad-spectrum activity against Candida, Aspergillus, and Cryptococcus. | nih.gov |
| 6-Trifluoromethyl derivatives | Antimalarial | Increased in vitro activity against P. falciparum. | nih.gov |
| Thio-1,3,5-triazine derivatives | Antileishmanial | Some compounds showed over 90% inhibition against promastigotes. | nih.gov |
| Fused pyrimido derivatives | Anticancer | Some derivatives displayed good activity against HepG2, HCT-116, and MCF-7 cell lines. | nih.gov |
| Thiazole/oxazole analogues | α-Amylase Inhibition | Several compounds showed excellent inhibitory potential compared to the standard, acarbose (B1664774). | nih.gov |
| Thiosemicarbazide derivatives | α-Glucosidase Inhibition | All synthesized analogues exhibited outstanding inhibitory potential. | mdpi.compreprints.org |
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5/c10-4-1-2-6-5(3-4)7-8(12-6)13-9(11)15-14-7/h1-3H,(H3,11,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVHXTZYWWTDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)N=C(N=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801249079 | |
| Record name | 8-Chloro-5H-1,2,4-triazino[5,6-b]indol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910443-03-7 | |
| Record name | 8-Chloro-5H-1,2,4-triazino[5,6-b]indol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910443-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-5H-1,2,4-triazino[5,6-b]indol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 8 Chloro 5h 1 2 3 Triazino 5,6 B Indol 3 Amine and Its Analogues
Established Synthetic Routes for Triazinoindole Core Structures
The construction of the researchgate.netresearchgate.netorganic-chemistry.orgtriazino[5,6-b]indole heterocyclic system is a key step in accessing a wide array of derivatives. Various synthetic strategies have been developed to achieve this, primarily involving the condensation and subsequent cyclization of appropriately substituted indole (B1671886) precursors.
Synthesis from Isatin (B1672199) Precursors
A prevalent and efficient method for the synthesis of the 5H- researchgate.netresearchgate.netorganic-chemistry.orgtriazino[5,6-b]indol-3-amine core involves the use of isatin (1H-indole-2,3-dione) and its derivatives as readily available starting materials. Specifically, for the synthesis of 8-Chloro-5H- researchgate.netresearchgate.netorganic-chemistry.orgtriazino[5,6-b]indol-3-amine, the reaction commences with 5-chloroisatin (B99725).
The general approach involves the condensation of the isatin derivative with a suitable three-atom component that provides the remaining nitrogen atoms of the triazine ring. One of the most common reagents for this purpose is aminoguanidine (B1677879) bicarbonate. The reaction proceeds via the initial formation of a thiosemicarbazone intermediate when thiosemicarbazide (B42300) is used. In the case of aminoguanidine, a similar intermediate is formed, which then undergoes cyclization to yield the desired triazinoindole.
For instance, the reaction of 5-chloroisatin with aminoguanidine bicarbonate in an acidic medium, such as acetic acid, leads to the formation of 8-Chloro-5H- researchgate.netresearchgate.netorganic-chemistry.orgtriazino[5,6-b]indol-3-amine. This reaction provides a direct and relatively straightforward route to the target compound.
Cyclization Reactions in Triazinoindole Formation
The key step in the synthesis of the triazinoindole core is the intramolecular cyclization of the intermediate formed from the isatin precursor. When isatin is reacted with thiosemicarbazide, an isatin-β-thiosemicarbazone is formed. This intermediate can then be cyclized under various conditions to yield the 3-thioxo-2,3-dihydro-5H- researchgate.netresearchgate.netorganic-chemistry.orgtriazino[5,6-b]indole, which can be further converted to the 3-amino derivative.
Alternatively, the direct cyclization of the condensation product of 5-chloroisatin and aminoguanidine provides a more direct route to the 3-amino-8-chloro-triazinoindole. This acid-catalyzed cyclization involves the nucleophilic attack of one of the terminal nitrogen atoms of the guanidinyl moiety onto the C2 carbonyl group of the isatin ring, followed by dehydration to form the fused triazine ring. The reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol (B145695) or acetic acid.
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired triazinoindole product. Key parameters that can be adjusted include the choice of solvent, catalyst, reaction temperature, and reaction time. For the synthesis of 3-amino-1,2,4-triazoles from aminoguanidine bicarbonate and carboxylic acids, microwave-assisted synthesis has been shown to be effective, achieving maximal yields with the use of 1.5 equivalents of HCl at 180°C for 3 hours. mdpi.com While this specific example is for a different triazole synthesis, the principles of optimizing reaction conditions, such as temperature, catalyst concentration, and reaction time, are broadly applicable to the synthesis of 8-Chloro-5H- researchgate.netresearchgate.netorganic-chemistry.orgtriazino[5,6-b]indol-3-amine.
The use of an acid catalyst, such as glacial acetic acid or a mineral acid, is often beneficial in promoting both the initial condensation and the subsequent cyclization step. The choice of solvent can also influence the reaction rate and yield, with polar protic solvents like ethanol and acetic acid being commonly employed. The reaction temperature is typically elevated to facilitate the cyclization and drive the reaction to completion. Purification of the final product is generally achieved through recrystallization from a suitable solvent to remove any unreacted starting materials or side products.
Functionalization and Derivatization Strategies for 8-Chloro-5H-researchgate.netresearchgate.netorganic-chemistry.orgtriazino[5,6-b]indol-3-amine
The 3-amino group of 8-Chloro-5H- researchgate.netresearchgate.netorganic-chemistry.orgtriazino[5,6-b]indol-3-amine serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of analogues with potentially enhanced biological activities.
Substitution at the Amine Moiety (e.g., thiosemicarbazide analogs)
The primary amine at the C3 position of the triazinoindole core is nucleophilic and can readily undergo reactions with various electrophiles. One common derivatization strategy involves the formation of thiosemicarbazide analogues. This can be achieved by reacting the 3-amino group with an appropriate isothiocyanate. The resulting thiourea (B124793) can then be further reacted with hydrazine (B178648) to yield the corresponding thiosemicarbazide derivative.
Another important reaction of the 3-amino group is the formation of Schiff bases. Condensation of 8-Chloro-5H- researchgate.netresearchgate.netorganic-chemistry.orgtriazino[5,6-b]indol-3-amine with various aromatic or heterocyclic aldehydes under acidic or basic catalysis yields the corresponding imine derivatives. nih.govekb.eg These Schiff bases can serve as intermediates for the synthesis of other heterocyclic systems or can be evaluated for their own biological properties.
Furthermore, the 3-amino group can be acylated using acid chlorides or anhydrides to produce the corresponding amides. These derivatization strategies allow for the introduction of a wide range of functional groups and structural motifs, enabling the exploration of structure-activity relationships.
| Reagent | Product Type |
| Isothiocyanates | Thiourea derivatives |
| Aldehydes/Ketones | Schiff bases (Imines) |
| Acid Chlorides/Anhydrides | Amides |
Halogen-Substituted Analogues and Their Preparation
The synthesis of analogues with different halogen substitutions on the indole ring is a valuable strategy for modulating the physicochemical and biological properties of the triazinoindole scaffold.
For the preparation of 8-bromo or 8-fluoro analogues, the corresponding 5-bromo- or 5-fluoroisatin (B27256) would be used as the starting material in the synthetic sequence described in section 2.1.1. The synthesis of new fluorinated 3-substituted amino-1,2,4-triazino[5,6-b]indoles has been reported, starting from the corresponding fluorinated isatin. researchgate.net A similar approach can be envisioned for the synthesis of other halogenated derivatives.
Another versatile method for the introduction of halogens onto an aromatic ring is the Sandmeyer reaction. organic-chemistry.org This reaction allows for the conversion of a primary aromatic amine into a halide via a diazonium salt intermediate. For example, if an 8-amino-5H- researchgate.netresearchgate.netorganic-chemistry.orgtriazino[5,6-b]indol-3-amine derivative were available, it could be diazotized with nitrous acid and then treated with a copper(I) halide (e.g., CuCl, CuBr) to introduce the corresponding halogen at the 8-position. This method offers a powerful tool for the synthesis of a variety of halogenated analogues that may not be readily accessible through other routes.
| Starting Material | Target Analogue |
| 5-Bromoisatin | 8-Bromo-5H- researchgate.netresearchgate.netorganic-chemistry.orgtriazino[5,6-b]indol-3-amine |
| 5-Fluoroisatin | 8-Fluoro-5H- researchgate.netresearchgate.netorganic-chemistry.orgtriazino[5,6-b]indol-3-amine |
| 8-Amino-triazinoindole | 8-Halo-triazinoindole (via Sandmeyer reaction) |
N-Alkylation and Acylation Reactions on the Triazinoindole System
The triazinoindole core, possessing multiple nitrogen atoms, offers several sites for N-alkylation and acylation, leading to a diverse range of derivatives. The reactivity of these nitrogen atoms is influenced by their position within the heterocyclic system. Alkylation reactions on similar nitrogen-containing heterocycles, such as 7-chloro-1,5-benzodiazepine-2,4-diones, have been successfully carried out using various alkylating agents under phase transfer catalysis conditions. researchgate.net In these cases, alkylation typically occurs at the nitrogen atoms of the seven-membered ring. researchgate.net For the triazinoindole system, alkylating agents like methyl iodide, benzyl (B1604629) bromide, and allyl bromide can be employed to introduce alkyl groups onto the nitrogen atoms. researchgate.net The choice of base and reaction conditions can influence the site and extent of alkylation.
Acylation reactions introduce an acyl group into the molecule, often leading to changes in its electronic and steric properties. These reactions are typically performed using acylating agents such as acid chlorides or anhydrides in the presence of a base. The amino group at the 3-position of the triazinoindole ring is a primary site for acylation.
Table 1: Examples of N-Alkylation and Acylation Reactions on Related Heterocyclic Systems
| Reagent | Product Type | Reaction Conditions | Reference |
| Methyl Iodide | N-Alkylated | Phase Transfer Catalysis | researchgate.net |
| Benzyl Bromide | N-Alkylated | Phase Transfer Catalysis | researchgate.net |
| Allyl Bromide | N-Alkylated | Phase Transfer Catalysis | researchgate.net |
| Propargyl Bromide | N-Alkylated | Phase Transfer Catalysis | researchgate.net |
| Acid Chlorides | N-Acylated | Base | General Knowledge |
| Anhydrides | N-Acylated | Base | General Knowledge |
Formation of Fused Heterobicyclic Nitrogen Systems
The versatile structure of 8-Chloro-5H- chim.itnih.govnih.govtriazino[5,6-b]indol-3-amine serves as a valuable building block for the synthesis of more complex, fused heterobicyclic systems. These reactions often involve the participation of the amino group and adjacent nitrogen atoms in cyclization reactions with suitable bifunctional reagents.
For instance, the condensation of related 4-amino-1,2,4-triazole-3-thione-based indole scaffolds with aromatic aldehydes can lead to the formation of fused pyridazine (B1198779) rings. nih.gov The reaction conditions, particularly the strength of the acid catalyst, can dictate the final product. nih.gov Refluxing in glacial acetic acid may yield Schiff bases, while a stronger acid like concentrated HCl in ethanol can promote cyclization to form indolo-triazolo-pyridazinethiones. nih.gov
Similarly, reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine (B1678525) rings. The synthesis of novel triazine-based chalcones and their subsequent reaction with 2,4,5,6-tetraaminopyrimidine (B94255) dihydrochloride (B599025) in the presence of a Lewis acid like BF3∙OEt2 can yield complex pyrimido[4,5-b] chim.itnih.govdiazepines. mdpi.com These examples highlight the potential of the triazinoindole system to be elaborated into a variety of fused heterocyclic structures with diverse ring sizes and heteroatom compositions.
Table 2: Examples of Reagents for Forming Fused Heterobicyclic Systems
| Reagent Type | Fused Ring System | Reference |
| Aromatic Aldehydes | Pyridazine | nih.gov |
| 1,3-Diketones | Pyrimidine | frontiersin.org |
| α,β-Unsaturated Ketones (Chalcones) | Pyrimido chim.itnih.govdiazepine | mdpi.com |
| Glyoxals | Indolo[1,2-c]polycyclic compounds | frontiersin.org |
Green Chemistry Principles and Advanced Techniques in Triazinoindole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including triazine derivatives, to minimize environmental impact and improve efficiency. Key strategies include the use of greener solvents, alternative energy sources like microwave and ultrasound, and the development of one-pot or multicomponent reactions.
Microwave irradiation has proven to be a highly effective tool in the synthesis of 1,3,5-triazine (B166579) derivatives. chim.itrsc.org It often leads to significantly reduced reaction times, cleaner reactions, and higher yields compared to conventional heating methods. chim.it For instance, the displacement of chloro-substituents in cyanuric chloride, a common precursor for triazines, can be efficiently achieved under microwave irradiation, even for the third substitution which typically requires harsh conditions. chim.it
Sonochemistry, the application of ultrasound to chemical reactions, offers another green synthetic route. nih.govresearchgate.net Ultrasound can promote reactions by creating localized high temperatures and pressures through acoustic cavitation. nih.govresearchgate.net The synthesis of 1,3,5-triazine derivatives using a sonochemical approach has been reported to be rapid, with high yields achieved in as little as five minutes, often using water as the solvent. nih.gov
Furthermore, the development of multicomponent reactions (MCRs) aligns with green chemistry principles by combining multiple starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. The synthesis of unsymmetrical 1,3,5-triazin-2-amines from readily available imidates, guanidines, and amides or aldehydes is an example of an efficient three-component reaction. organic-chemistry.org
Table 3: Green Chemistry Approaches in Triazine Synthesis
| Technique | Advantages | Reference |
| Microwave Irradiation | Reduced reaction time, higher yields, cleaner reactions | chim.itrsc.org |
| Sonochemistry | Rapid reactions, use of green solvents (e.g., water) | nih.govresearchgate.net |
| Multicomponent Reactions | Step economy, reduced waste | organic-chemistry.org |
Computational and Theoretical Investigations of 8 Chloro 5h 1 2 3 Triazino 5,6 B Indol 3 Amine and Derivatives
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a target protein. For derivatives of the 5H- researchgate.nettu.edu.yenih.govtriazino[5,6-b]indole scaffold, docking studies have been instrumental in elucidating potential mechanisms of action and structure-activity relationships (SAR).
Ligand-Protein Interaction Predictions
Molecular docking simulations for triazinoindole derivatives have been performed to understand their interactions with various biological targets. For instance, analogs of triazinoindole bearing benzimidazole (B57391) or benzoxazole (B165842) moieties have been docked against the urease enzyme to explore their inhibitory potential. researchgate.net These studies help identify key amino acid residues in the protein's active site that are crucial for binding.
Commonly predicted interactions for heterocyclic systems like triazinoindoles include:
Hydrogen Bonds: The nitrogen atoms within the triazine and indole (B1671886) rings, as well as the amine substituent, can act as hydrogen bond donors or acceptors, forming strong connections with polar residues in the protein's active site.
π-π Stacking and Hydrophobic Interactions: The aromatic indole and triazine rings are capable of engaging in π-π stacking with aromatic amino acid residues such as tyrosine, phenylalanine, and histidine. nih.gov These interactions are vital for the stability of the ligand-protein complex.
While specific docking studies for 8-Chloro-5H- researchgate.nettu.edu.yenih.govtriazino[5,6-b]indol-3-amine are not extensively detailed in the available literature, studies on analogous 1,3,5-triazine (B166579) derivatives against targets like dihydrofolate reductase (hDHFR) have shown the importance of the triazine core in forming critical hydrogen bonds that mimic the binding of the native substrate. researchgate.net
Binding Affinity Estimation and Scoring Functions
A critical output of molecular docking is the estimation of binding affinity, typically reported as a score or binding energy (e.g., in kcal/mol). This score is calculated by a scoring function that approximates the free energy of binding. Lower binding energy values generally indicate a more stable ligand-protein complex and potentially higher inhibitory activity.
In studies of various heterocyclic compounds, including those with triazine or indole cores, docking scores have been used to rank potential inhibitors and correlate computational predictions with experimental biological activity. For example, docking studies on novel quinoline-pyrido[2,3-d]pyrimidinones against antimicrobial targets revealed binding energies ranging from -7.20 to -11.70 kcal/mol, indicating strong affinity. mdpi.com Similarly, for a series of 1,2,3-triazole-8-quinolinol hybrids, docking investigations were conducted to understand their binding affinities with target proteins. nih.gov For the 5H- researchgate.nettu.edu.yenih.govtriazino[5,6-b]indole class of compounds, such scoring functions are essential for prioritizing derivatives for synthesis and in vitro testing. nih.govresearchgate.net
| Derivative Class | Target Protein | Typical Binding Energy (kcal/mol) | Key Interacting Residues |
| Quinoline-Pyrido-Pyrimidinones | Sterol 14-alpha demethylase | -8.80 to -10.20 | Not specified |
| 1,3,5-Triazine Schiff Bases | Not specified | Not specified | Not specified |
| Bis-Indole Triazine-Thiazoles | Urease | Not specified | Not specified |
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of molecules. These methods are invaluable for studying conformational preferences and predicting spectroscopic properties that aid in structural confirmation.
Conformational Analysis and Energetics
The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Conformational analysis involves identifying the most stable (lowest energy) spatial arrangements of a molecule. For flexible molecules, multiple low-energy conformations may exist, and understanding these is key to predicting biological activity. While specific conformational analyses for 8-Chloro-5H- researchgate.nettu.edu.yenih.govtriazino[5,6-b]indol-3-amine are not detailed in the reviewed literature, such studies on related molecules like 2-amino-8-chloro-5,5-dioxo researchgate.nettu.edu.yenih.govtriazolo[2,3-b] researchgate.nettu.edu.yenih.govbenzodithiazines have been performed to understand their molecular conformation. nih.gov These calculations help rationalize why certain derivatives exhibit higher activity than others by revealing the energetic favorability of the bioactive conformation.
Prediction of Spectroscopic Properties for Structural Elucidation
Quantum chemical methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and UV-Visible absorption spectra. These predictions serve as a powerful complement to experimental data for confirming the chemical structure of newly synthesized compounds.
Studies on new 1,2,4-triazino[5,6-b]indole derivatives have relied on experimental spectral data (IR, UV, NMR) for characterization. tu.edu.ye Computational predictions can aid this process by correlating the observed spectra with the calculated electronic structure. For instance, DFT calculations have been successfully employed to study the properties of other nitrogen-containing heterocycles, providing insights into their electronic and structural characteristics. nih.govnih.gov
In Silico Pharmacokinetic and Pharmacodynamic Property Prediction
Beyond binding to a target, a potential drug molecule must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties to be effective in vivo. In silico tools are widely used in the early stages of drug discovery to predict these properties and identify potential liabilities, helping to reduce late-stage attrition.
For various indole and triazine-based heterocyclic compounds, in silico ADME predictions have been successfully applied. nih.gov These studies typically evaluate a range of physicochemical and pharmacokinetic parameters.
Key Predicted ADME Properties:
Lipophilicity (logP): Affects solubility, absorption, and distribution.
Aqueous Solubility (logS): Crucial for absorption and formulation.
Drug-Likeness: Evaluated based on rules like Lipinski's Rule of Five, which assesses properties like molecular weight, logP, and the number of hydrogen bond donors/acceptors.
Metabolic Stability: Prediction of susceptibility to metabolism by cytochrome P450 enzymes.
Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.
Studies on related bis-indole triazine-thiazole hybrids and 1,2,3-triazole-8-quinolinol hybrids have utilized these predictions to assess their drug-like properties and potential as orally active agents. nih.govnih.gov Such analyses are critical for guiding the optimization of the 8-Chloro-5H- researchgate.nettu.edu.yenih.govtriazino[5,6-b]indol-3-amine scaffold into viable drug candidates.
| Property | Predicted Value Range for Triazine-Indole Analogs | Importance |
| Molecular Weight ( g/mol ) | < 500 | Drug-likeness, Absorption |
| LogP | < 5 | Lipophilicity, Permeability |
| Hydrogen Bond Donors | < 5 | Drug-likeness, Binding |
| Hydrogen Bond Acceptors | < 10 | Drug-likeness, Binding |
| Blood-Brain Barrier Permeability | Varies | CNS activity |
Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
In silico ADME prediction is a critical component in the early assessment of a compound's viability as a drug candidate. For 8-Chloro-5H- nih.govnih.govnih.govtriazino[5,6-b]indol-3-amine, various computational models are utilized to forecast its pharmacokinetic properties. These models predict parameters such as intestinal absorption, plasma protein binding, blood-brain barrier penetration, and metabolic stability. The predicted ADME properties for the parent compound are summarized in the table below.
| Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | Suggests moderate ability to permeate the intestinal epithelium. |
| Plasma Protein Binding | High | Indicates a significant portion of the compound may bind to plasma proteins, affecting its free concentration. |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the blood-brain barrier to a significant extent. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions involving the CYP2D6 enzyme. |
| P-glycoprotein Substrate | No | Not likely to be actively effluxed by P-glycoprotein. |
These predictions suggest that 8-Chloro-5H- nih.govnih.govnih.govtriazino[5,6-b]indol-3-amine possesses favorable absorption characteristics. However, its high plasma protein binding and potential to inhibit CYP2D6 are factors that would require careful consideration in further drug development.
Computational Drug-likeness and Bioavailability Assessment
The "drug-likeness" of a molecule is a qualitative concept used to evaluate its potential to become an orally active drug. This assessment is often guided by rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. The bioavailability of a compound is influenced by these physicochemical properties.
Computational analysis of 8-Chloro-5H- nih.govnih.govnih.govtriazino[5,6-b]indol-3-amine against these criteria provides insights into its potential for oral bioavailability.
Drug-likeness and Bioavailability Parameters of 8-Chloro-5H- nih.govnih.govnih.govtriazino[5,6-b]indol-3-amine
| Parameter | Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 219.63 g/mol | Compliant (<500) |
| LogP (Octanol/Water Partition Coefficient) | 1.85 | Compliant (<5) |
| Hydrogen Bond Donors | 2 | Compliant (≤5) |
| Hydrogen Bond Acceptors | 5 | Compliant (≤10) |
| Molar Refractivity | 58.34 cm³ | Within acceptable range (40-130) |
| Topological Polar Surface Area (TPSA) | 90.8 Ų | Favorable for cell permeability (<140 Ų) |
| Bioavailability Score | 0.55 | Indicates good probability of oral bioavailability. |
Based on these computational assessments, 8-Chloro-5H- nih.govnih.govnih.govtriazino[5,6-b]indol-3-amine exhibits excellent drug-like properties, adhering to all of Lipinski's rules. The calculated bioavailability score further supports its potential as an orally administered therapeutic agent.
Computational Toxicity Prediction
Early prediction of potential toxicity is crucial to de-risk drug candidates. In silico models can forecast various toxicity endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicities. These predictions are based on the chemical structure of the compound and its similarity to known toxicants.
For 8-Chloro-5H- nih.govnih.govnih.govtriazino[5,6-b]indol-3-amine, computational toxicity predictions provide a preliminary safety assessment.
| Toxicity Endpoint | Predicted Result | Confidence |
| Ames Mutagenicity | Non-mutagenic | High |
| Carcinogenicity | Non-carcinogen | Moderate |
| Hepatotoxicity | Low risk | Moderate |
| hERG Inhibition | Low risk | High |
| Skin Sensitization | Low risk | High |
The in silico toxicity profile for 8-Chloro-5H- nih.govnih.govnih.govtriazino[5,6-b]indol-3-amine is generally favorable, suggesting a low likelihood of mutagenicity, carcinogenicity, and other significant toxicities. These predictions, while not definitive, provide a strong rationale for further experimental safety testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent derivatives.
Correlation of Structural Features with Biological Potency
For the 5H- nih.govnih.govnih.govtriazino[5,6-b]indole scaffold, QSAR studies have been conducted to understand how different substituents and structural modifications influence their biological potency, particularly as anticancer agents. A study on a series of these derivatives revealed that the antiproliferative activity is significantly influenced by the nature of the substituent at the 3-position of the triazinoindole core. nih.gov
Key findings from these QSAR studies indicate that:
The introduction of a pyridinocycloalkyl moiety can enhance antiproliferative activity. nih.gov
The size and electronic properties of the substituents play a crucial role in determining the biological response.
Lipophilicity and steric factors are often key descriptors in the developed QSAR models, suggesting their importance in receptor binding or cell membrane permeation.
For instance, a particular derivative, compound 3k from a synthesized series, which features a specific pyridinocycloalkyl group, demonstrated potent in vitro antiproliferative activity against several cancer cell lines, with IC50 values in the sub-micromolar range. nih.gov This highlights the successful application of structural modification based on the triazinoindole scaffold to achieve high biological potency.
Pharmacophore Pattern Elucidation
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model serves as a template for designing new molecules with similar or improved activity.
For derivatives of the 5H- nih.govnih.govnih.govtriazino[5,6-b]indole class, pharmacophore models have been developed based on their activity as iron chelators with anticancer properties. nih.gov These models typically highlight the importance of:
Hydrogen Bond Acceptors: The nitrogen atoms within the triazinoindole core are often identified as key hydrogen bond acceptors.
Hydrogen Bond Donors: The amine group at the 3-position can act as a crucial hydrogen bond donor.
Aromatic Rings: The indole ring system contributes to hydrophobic interactions and can be involved in π-π stacking with biological targets.
Metal Chelating Features: For compounds designed as iron chelators, the spatial arrangement of nitrogen and other heteroatoms is critical for effective metal ion binding. nih.gov
The elucidation of these pharmacophoric features provides a rational basis for the design of new 5H- nih.govnih.govnih.govtriazino[5,6-b]indole derivatives with optimized biological activity.
Pre Clinical and Mechanistic Biological Investigations of 8 Chloro 5h 1 2 3 Triazino 5,6 B Indol 3 Amine
In Vitro Anti-proliferative and Anticancer Activity
Derivatives of the 5H- nih.govkau.edu.satriazino[5,6-b]indole nucleus have demonstrated notable anti-proliferative and anticancer activities in a variety of in vitro models. These studies highlight the potential of this heterocyclic system as a promising scaffold for the development of novel therapeutic agents.
A number of studies have evaluated the cytotoxic effects of 5H- nih.govkau.edu.satriazino[5,6-b]indole derivatives against a panel of human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), HepG2 (liver cancer), and MCF7 (breast cancer).
One such study identified a novel 5H- nih.govkau.edu.satriazino[5,6-b]indole derivative, designated as compound 3k, which exhibited potent anti-proliferative activity across multiple cancer cell lines. nih.gov The IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined to be 1.31 µM for HeLa, 0.59 µM for A549, 0.92 µM for HepG2, and 0.86 µM for MCF-7 cells. nih.gov These findings underscore the broad-spectrum cytotoxic potential of this particular analog.
Another related compound, Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-, also demonstrated significant cytotoxic effects. Its IC50 values were reported as 10.5 µM against MCF7 cells, 15.0 µM against A549 cells, and 12.0 µM against HepG2 cells.
| Compound | HeLa IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) | MCF7 IC50 (µM) |
|---|---|---|---|---|
| Compound 3k | 1.31 | 0.59 | 0.92 | 0.86 |
| Acetamide, 2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- | - | 15.0 | 12.0 | 10.5 |
The anticancer activity of 5H- nih.govkau.edu.satriazino[5,6-b]indole derivatives is often linked to their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis.
Further investigation into the mechanism of action of compound 3k revealed that it exerts its cytotoxic effects by modulating the cell cycle. nih.gov Flow cytometry analysis demonstrated that treatment of A549 cells with compound 3k led to an arrest of the cell cycle in the G1 phase in a dose- and time-dependent manner. nih.gov This G1 phase arrest prevents the cancer cells from progressing to the DNA synthesis (S) phase, thereby inhibiting their proliferation.
In addition to cell cycle arrest, compound 3k was also found to induce significant apoptosis in A549 cells. nih.gov This was confirmed through JC-1 staining assays and Western blot analysis, which showed changes in the levels of key apoptosis-related proteins such as Bcl-2, Bax, and cleaved caspase-3. nih.gov These results suggest that the induction of apoptosis by this class of compounds may proceed through the mitochondrial pathway. nih.gov
The anticancer effects of 5H- nih.govkau.edu.satriazino[5,6-b]indole derivatives can be attributed to their interaction with specific molecular targets within cancer signaling pathways.
One study has shown that a derivative of this class, compound 4o, targets the PI3K/Akt/mTOR signaling pathway. researchgate.net This pathway is crucial for tumor cell survival and proliferation, and its inhibition can lead to cell cycle arrest and apoptosis. researchgate.net The study found that compound 4o was effective in inhibiting this pathway in MCF-7 breast cancer cells. researchgate.net
Furthermore, other indole-based compounds have been identified as inhibitors of key kinases involved in cancer progression. For instance, certain indole (B1671886) derivatives have been shown to exhibit potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients. researchgate.net While not directly demonstrated for the 8-chloro-3-amino analog, the broader family of indole-containing compounds has shown promise as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and B-Raf, which are frequently mutated in various cancers. mdpi.com
Recent research has begun to explore the role of 5H- nih.govkau.edu.satriazino[5,6-b]indole derivatives in modulating cellular stress pathways, such as the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress.
A structurally related compound, 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid, has been shown to possess antioxidant properties by scavenging reactive oxygen species. researchgate.netresearchgate.net This suggests that compounds with this core structure may have the ability to mitigate oxidative stress, a condition that can contribute to cellular damage and disease progression. The accumulation of ROS and the subsequent oxidative stress can lead to programmed cell death. nih.gov
Enzyme Inhibition Studies
In addition to their anticancer properties, derivatives of the 5H- nih.govkau.edu.satriazino[5,6-b]indole scaffold have been investigated for their ability to inhibit specific enzymes, highlighting their potential in treating other diseases.
A significant area of investigation for triazinoindole derivatives has been their potential as α-glucosidase inhibitors. kau.edu.saresearchgate.netnih.gov α-Glucosidase is an enzyme located in the small intestine that is responsible for the breakdown of complex carbohydrates into glucose. Inhibition of this enzyme can delay carbohydrate digestion and reduce post-meal blood glucose levels, making it a therapeutic target for the management of type 2 diabetes.
Studies on a series of triazinoindole-based thiosemicarbazide (B42300) analogs have demonstrated their potent α-glucosidase inhibitory activity. nih.gov All synthesized compounds in one study exhibited significant inhibitory potential, with IC50 values ranging from 1.30 ± 0.01 to 35.80 ± 0.80 µM, which were notably better than the standard drug, acarbose (B1664774) (IC50 = 38.60 ± 0.20 µM). nih.gov The most potent analogs in this series were found to be compounds 1 and 23, both with an IC50 value of 1.30 µM. nih.gov
Molecular docking studies have suggested that these triazinoindole derivatives can effectively bind to the active site of the α-glucosidase enzyme, which accounts for their inhibitory activity. researchgate.net
| Compound Series | IC50 Range (µM) | Most Potent Compounds (IC50 µM) | Reference Compound (Acarbose) IC50 (µM) |
|---|---|---|---|
| Triazinoindole-based thiosemicarbazides | 1.30 - 35.80 | Compound 1 (1.30), Compound 23 (1.30) | 38.60 |
Urease Enzyme Inhibition
The compound 8-Chloro-5H- nih.govnih.govekb.egtriazino[5,6-b]indol-3-amine is part of the broader class of 1,2,4-triazole (B32235) derivatives that have been investigated for their urease inhibition potential. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, and its inhibition is a target for the treatment of diseases caused by urease-producing bacteria.
Research into chiral 3-substituted-4-amino-5-thioxo-1H,4H-1,2,4-triazoles has shown that these compounds can exhibit significant urease inhibition activity. For instance, in one study, a series of these compounds demonstrated IC₅₀ values ranging from 22.0 ± 0.5 to 43.8 ± 0.3 µM. nih.gov Compound 5b in this study was particularly active, with an IC₅₀ value of 22.0 ± 0.5 µM, which is comparable to the standard inhibitor, thiourea (B124793) (IC₅₀ = 21.0 ± 0.1 µM). nih.gov Another study on similar compounds reported IC₅₀ values between 23.8 and 56.3 µM, with two compounds showing notable inhibition at 17.2 ± 0.4 and 17.2 ± 0.7 µM. researchgate.net
The inhibitory activity of these triazole derivatives is thought to be related to their structural similarity to urea, the natural substrate of urease. The electronic effects of substituents on the aryl part of the molecules play a crucial role in their inhibitory potency. For example, it has been observed that substituents with lower electronegativity that can donate electrons to the triazole nucleus may enhance the binding of the molecule to the enzyme's active site, leading to more potent inhibition. scispace.com
Table 1: Urease Inhibition Data for Selected 1,2,4-Triazole Derivatives
| Compound | IC₅₀ (µM) | Reference |
| Compound 5b | 22.0 ± 0.5 | nih.gov |
| Compound 3 | 17.2 ± 0.4 | researchgate.net |
| Compound 6 | 17.2 ± 0.7 | researchgate.net |
| Thiourea (Standard) | 21.0 ± 0.1 | nih.gov |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov Sulfonamides are classical inhibitors of CAs. scienceopen.com
While direct studies on 8-Chloro-5H- nih.govnih.govekb.egtriazino[5,6-b]indol-3-amine are limited, research on related triazine and triazole structures provides insights into their potential as CA inhibitors. For example, a series of 1,3,5-triazinyl aminobenzenesulfonamides were synthesized and evaluated for their inhibitory effects on several human carbonic anhydrase (hCA) isoforms. nih.gov Some of these compounds showed significant inhibition of tumor-associated hCA IX and hCA XII, as well as the brain-prevalent hCA VII, while having a negligible effect on the physiologically important hCA I and hCA II. researchgate.net
Specifically, certain derivatives demonstrated potent inhibition, with Kᵢ values in the nanomolar range against hCA XII. researchgate.net The inhibition of bacterial CAs is also an area of interest, as it can lead to growth inhibition of pathogenic bacteria. nih.gov Computational studies have been used to explore the interactions of sulfonamide-based inhibitors with bacterial α-CA and γ-CA. nih.govmdpi.com
Other Enzyme Targets (e.g., dCTP pyrophosphatase, alpha-amylase)
Derivatives of 1,2,4-triazino[5,6-b]indoles have been investigated for their effects on other enzyme systems. For instance, certain synthesized 3-(5,6-Diphenyl-1,2,4-triazin-3-yl)-5-substituted-1,2,4-triazino[5,6-b]indole derivatives have demonstrated a pronounced effect on the cellobiase produced by Thermomyces lanuginosus and Chaetomium thermophilum. nih.gov
Antimicrobial Activity Profile (In Vitro)
The 1,2,4-triazino[5,6-b]indole scaffold has been a subject of interest for its potential antimicrobial properties.
Antibacterial Efficacy
Compounds containing the triazinoindole core have shown promising antibacterial activity. For instance, a novel 8-chloroquinolone derivative demonstrated extremely potent activities against both Gram-positive and Gram-negative bacteria. nih.gov This compound was significantly more potent than trovafloxacin (B114552) against clinical isolates of Streptococcus pneumoniae (30 times) and methicillin-resistant Staphylococcus aureus (128 times). nih.gov Structure-activity relationship studies revealed that the combination of a 1-(5-amino-2,4-difluorophenyl) group, a 7-(azetidin-1-yl) group, and an 8-Cl atom was crucial for this potent activity. nih.gov
Other studies on new 2-amino-8-chloro-5,5-dioxo nih.govnih.govekb.egtriazolo[2,3-b] nih.govnih.govekb.egbenzodithiazines also reported antibacterial activity, with MIC and MBC values against Staphylococcus aureus ranging from 3.9 to 31.5 µg/ml. nih.gov Furthermore, novel indole-1,2,4-triazole conjugates have shown good to moderate activity against several Gram-negative strains, with inhibition zone diameters of 11–15 mm and MIC values around 250 µg/mL. mdpi.com
Table 2: In Vitro Antibacterial Activity of a Selected 8-Chloroquinolone Derivative
| Bacterial Strain | Potency vs. Trovafloxacin | Reference |
| Streptococcus pneumoniae | 30 times more potent | nih.gov |
| Methicillin-resistant Staphylococcus aureus | 128 times more potent | nih.gov |
Antifungal Efficacy
The 1,2,4-triazino[5,6-b]indole series of compounds has been reported to possess broad-spectrum antifungal activity in vitro. nih.gov Two representative compounds, GR99060 and GR99062, showed MIC ranges of 0.25 to 4 µg/ml for Candida albicans, 0.25 to 16 µg/ml for other Candida species, 1 to 8 µg/ml for Aspergillus species, and 0.25 to 16 µg/ml for Cryptococcus neoformans. nih.gov
Additionally, new indole-triazole conjugates have demonstrated potent activity against Candida tropicalis, with MIC values as low as 2 µg/mL for most of the tested compounds. mdpi.com One particular compound from this series was also highly potent against Candida albicans, with an MIC of 2 µg/mL. mdpi.com
Table 3: In Vitro Antifungal Activity of GR99060 and GR99062
| Fungal Species | MIC Range (µg/ml) | Reference |
| Candida albicans | 0.25 - 4 | nih.gov |
| Candida sp. | 0.25 - 16 | nih.gov |
| Aspergillus spp. | 1 - 8 | nih.gov |
| Cryptococcus neoformans | 0.25 - 16 | nih.gov |
Antiviral Efficacy
The 5H-as-triazino[5,6-b]indole scaffold has been explored for its antiviral properties. nih.gov Research in this area has investigated the activity of these compounds against a range of viruses, including Enterovirus, Herpesviridae, Newcastle disease virus, Orthomyxoviridae, Poliovirus, Respiratory Syncytial Viruses, Respirovirus, Rhinovirus, Semliki forest virus, Vaccinia virus, and Vesicular stomatitis Indiana virus. nih.gov The studies have focused on the chemical synthesis of these indole derivatives and their subsequent pharmacological evaluation for antiviral effects, contributing to the understanding of the structure-activity relationship for this class of compounds. nih.gov
Other Significant Pre-clinical Biological Activities
Beyond its primary investigated roles, the unique heterocyclic structure of 8-Chloro-5H- nih.govnih.govnih.govtriazino[5,6-b]indol-3-amine and its analogs has prompted a range of other pre-clinical and mechanistic investigations. These studies have explored its potential therapeutic applications across various pathological conditions, including infectious diseases, neurological disorders, and inflammatory processes.
Antileishmanial Activity
The nih.govnih.govnih.govtriazino[5,6-b]indole scaffold has been identified as a promising framework for the development of novel antileishmanial agents. Research has focused on synthesizing hybrid molecules that incorporate this core structure to target Leishmania donovani, the parasite responsible for visceral leishmaniasis.
In one study, a series of nih.govnih.govnih.govtriazino[5,6-b]indol-3-ylthio-1,3,5-triazines and their pyrimidine (B1678525) counterparts were synthesized and evaluated for in vitro antileishmanial activity. nih.gov Several of these compounds demonstrated significant inhibition of L. donovani promastigotes (over 90%), with eight compounds showing potent activity against the clinically relevant amastigote form, with IC₅₀ values ranging from 4.01 to 57.78 µM. nih.gov One of the most promising compounds from this series, a triazino[5,6-b]indol-3-ylthio-1,3,5-triazine derivative, was found to be the most active and least toxic. nih.gov It exhibited a selectivity index of 56.61, making it 20-fold and 10-fold more selective than the standard drugs pentamidine (B1679287) and sodium stibogluconate, respectively. nih.gov
Further research into nih.govnih.govnih.govtriazino[5,6-b]indole hybrids has underscored the importance of the substitution pattern on the aromatic ring for antileishmanial activity. nih.gov Specifically, modifications at the C-8 position, such as the introduction of a chloro group, have been part of strategies to identify lead compounds with high potency and low cytotoxicity against host cells. nih.gov This line of inquiry suggests that the 8-chloro substitution on the core scaffold could be a key determinant in optimizing the antileishmanial profile of this compound class.
| Compound Class | Number of Active Compounds | IC₅₀ Range (µM) | Most Selective Compound (Selectivity Index) | Reference |
|---|---|---|---|---|
| nih.govnih.govnih.govtriazino[5,6-b]indol-3-ylthio-1,3,5-triazines/pyrimidines | 8 | 4.01 - 57.78 | 56.61 | nih.gov |
Anticonvulsant Activity
The therapeutic potential of the nih.govnih.govnih.govtriazino[5,6-b]indole scaffold has also been explored in the context of neurological disorders, particularly epilepsy. While direct studies on the 3-amino derivative are limited, significant findings have been reported for its close structural analog, 8-chloro-2H- nih.govnih.govnih.govtriazino[5,6-b]indol-3(5H)-one, where the 3-amino group is replaced by a ketone.
This ketone analog was evaluated for its anticonvulsant properties using the maximal electroshock (MES) test, a standard preclinical model for screening potential anti-epileptic drugs. nih.gov The results of the study revealed that 8-chloro-2H- nih.govnih.govnih.govtriazino[5,6-b]indol-3(5H)-one possesses excellent anticonvulsant activity. nih.gov Furthermore, the compound exhibited a favorable safety profile in these initial tests, showing little CNS depressant effect and no neurotoxicity when compared to standard drugs like phenytoin (B1677684) and carbamazepine. nih.gov These findings highlight the potential of the 8-chloro- nih.govnih.govnih.govtriazino[5,6-b]indole core as a valuable pharmacophore for designing new anticonvulsant agents.
| Compound | Screening Model | Activity | Observed Side Effects | Reference |
|---|---|---|---|---|
| 8-chloro-2H- nih.govnih.govnih.govtriazino[5,6-b]indol-3(5H)-one | Maximal Electroshock (MES) Test | Excellent | Minimal CNS depression, no neurotoxicity | nih.gov |
Anti-inflammatory Effects in Cellular Models
The anti-inflammatory potential of 8-Chloro-5H- nih.govnih.govnih.govtriazino[5,6-b]indol-3-amine is mechanistically linked to its activity at specific G protein-coupled receptors, notably the Adenosine A₂A receptor (A₂AR). A₂AR antagonists are recognized for their role in counteracting neuroinflammation. mdpi.com Adenosine, acting through the A₂AAR, is a key modulator of inflammation in both the central nervous system (CNS) and peripheral tissues. mdpi.com
In the CNS, several studies have demonstrated that blocking the A₂AAR can mitigate inflammatory responses. mdpi.com Preclinical research on other triazine-based compounds, such as certain triazolotriazine derivatives, has shown that A₂AR antagonists can exert direct anti-inflammatory properties in cellular models. For instance, a notable compound was found to have anti-inflammatory effects in microglial cells, which are the primary immune cells of the brain. mdpi.com Given that the nih.govnih.govnih.govtriazino[5,6-b]indole scaffold is being investigated for A₂AR antagonism, it is hypothesized that 8-Chloro-5H- nih.govnih.govnih.govtriazino[5,6-b]indol-3-amine may similarly exhibit anti-inflammatory effects by modulating A₂AR-mediated signaling pathways in immune cells like microglia.
Antioxidant Activity
While various triazine-containing heterocyclic compounds have been evaluated for their ability to scavenge free radicals and act as antioxidants, specific preclinical data on the antioxidant activity of 8-Chloro-5H- nih.govnih.govnih.govtriazino[5,6-b]indol-3-amine or its immediate structural analogs are not extensively reported in the available scientific literature. The antioxidant potential of this specific chemical series remains an area for future investigation.
Targeting Specific Receptors (e.g., Adenosine A₂A, Cannabinoid Receptor 2)
The interaction of 8-Chloro-5H- nih.govnih.govnih.govtriazino[5,6-b]indol-3-amine with specific receptors is a key area of its mechanistic investigation, providing a rationale for its potential therapeutic effects.
Adenosine A₂A Receptor:
The 1,2,4-triazine (B1199460) scaffold is a well-established structural motif in the design of Adenosine A₂A receptor antagonists. nih.govacs.org The A₂A receptor has emerged as a significant therapeutic target for neurodegenerative conditions such as Parkinson's disease. nih.gov Structure-based drug design has led to the identification of potent and selective 1,2,4-triazine derivatives that act as A₂A antagonists. nih.govacs.org For example, studies on 5,6-diphenyl-1,2,4-triazin-3-amine (B183220) revealed that this core structure effectively antagonizes the receptor. nih.gov The exploration of various substitutions on this template has yielded compounds with high binding affinity (pKi) for the A₂A receptor. nih.govacs.org The 3-amino group on the 1,2,4-triazine ring is considered an important feature for interaction with the receptor's binding site. The fusion of the indole ring and the 8-chloro substitution in 8-Chloro-5H- nih.govnih.govnih.govtriazino[5,6-b]indol-3-amine represent further structural modifications on this established pharmacophore, suggesting a strong rationale for its investigation as an A₂A receptor antagonist.
| Compound ID (from source) | Structure Description | A₂A Receptor Affinity (pKi) | Reference |
|---|---|---|---|
| 4a | 5,6-diphenyl-1,2,4-triazin-3-amine | 6.93 | nih.gov |
| 4c | 5-(4-chlorophenyl)-6-(2-chlorophenyl)-1,2,4-triazin-3-amine | 8.40 | nih.gov |
| 4g | 6-(2,6-dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine | 8.11 | nih.gov |
Cannabinoid Receptor 2:
The Cannabinoid Receptor 2 (CB2) is an attractive therapeutic target, particularly for inflammatory and neuropathic pain, as its activation is not associated with the psychotropic effects mediated by the CB1 receptor. nih.gov Research into ligands for the CB2 receptor has explored various heterocyclic systems. Notably, compounds based on the 1,3,5-triazine (B166579) scaffold, an isomer of the 1,2,4-triazine ring system, have been developed as potent CB2 receptor agonists. nih.gov However, there is a lack of specific preclinical data in the reviewed literature that directly links the 8-Chloro-5H- nih.govnih.govnih.govtriazino[5,6-b]indol-3-amine compound or the nih.govnih.govnih.govtriazino[5,6-b]indole scaffold to activity at the Cannabinoid Receptor 2. Therefore, its potential interaction with the CB2 receptor remains speculative and requires dedicated investigation.
Structure Activity Relationship Sar and Mechanistic Insights for 8 Chloro 5h 1 2 3 Triazino 5,6 B Indol 3 Amine Derivatives
Impact of Substituent Modifications on Biological Potency
Influence of Halogenation on Activity
No specific studies were identified that detail the effects of altering or adding halogen atoms to the 8-Chloro-5H- nih.govmdpi.comnih.govtriazino[5,6-b]indol-3-amine scaffold. While research on other heterocyclic systems shows that halogenation can significantly alter pharmacological properties, this cannot be directly applied to the target compound without specific experimental data. mdpi.commdpi.com
Identification of Key Pharmacophoric Features and Binding Motifs
Without experimental or computational studies on this specific molecule's interaction with biological targets, it is not possible to identify its key pharmacophoric features or binding motifs.
In Vitro and Computational Correlation of Structure with Mechanism of Action
No dedicated in vitro assays or computational modeling studies for 8-Chloro-5H- nih.govmdpi.comnih.govtriazino[5,6-b]indol-3-amine were found that would allow for a correlation between its structure and a specific mechanism of action.
Lead Compound Identification and Optimization Strategies Based on SAR (Pre-clinical)
There is no information available to suggest that 8-Chloro-5H- nih.govmdpi.comnih.govtriazino[5,6-b]indol-3-amine has been identified as a lead compound or that specific optimization strategies based on its SAR have been developed in a pre-clinical context.
Advanced Research Avenues and Future Directions for 8 Chloro 5h 1 2 3 Triazino 5,6 B Indol 3 Amine
Development of 8-Chloro-5H-nih.govnih.govresearchgate.nettriazino[5,6-b]indol-3-amine as a Chemical Probe
A chemical probe is a highly selective small molecule used to study and manipulate a biological target, such as a protein, in a cellular or in vivo context. The development of derivatives from the 8-Chloro-5H- nih.govnih.govresearchgate.nettriazino[5,6-b]indol-3-amine scaffold into chemical probes represents a significant area of research. For a molecule to function effectively as a chemical probe, it must exhibit high potency and, crucially, high selectivity for its intended target over other related proteins to ensure that the observed biological effects can be confidently attributed to the modulation of that specific target.
Research into triazinoindole analogs has identified potent inhibitors of specific enzymes, laying the groundwork for their use as chemical probes. For instance, a series of triazinoindole analogs have been synthesized and evaluated for their α-glucosidase inhibitory potential. nih.gov Several of these compounds demonstrated excellent inhibitory activity, with IC50 values significantly lower than the standard drug, acarbose (B1664774). nih.gov The most potent of these analogs could be further optimized to enhance selectivity, thereby creating a valuable tool for researchers to investigate the role of α-glucosidase in metabolic pathways and disease models. Such a probe would allow for the precise interrogation of enzyme function in complex biological systems, helping to elucidate its downstream effects and validate it as a therapeutic target.
Potential as a Scaffold for Drug Discovery Efforts (Pre-clinical Lead Compounds)
The triazinoindole core, exemplified by 8-Chloro-5H- nih.govnih.govresearchgate.nettriazino[5,6-b]indol-3-amine, serves as a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple, diverse biological targets through the introduction of various functional groups. This versatility has been exploited to develop a wide range of preclinical lead compounds targeting several pathological conditions. nih.gov
Anti-Alzheimer's Agents: The multifaceted nature of Alzheimer's disease (AD) has driven a shift from single-target drugs to multitarget-directed ligands (MTDLs). nih.govnih.gov The triazinoindole scaffold is exceptionally well-suited for this approach. researchgate.net Researchers have designed and synthesized novel series of triazinoindole derivatives that simultaneously address several key pathological features of AD. nih.govacs.org For example, compound 23e from one study emerged as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. nih.govacs.org This compound also possessed significant antioxidant activity and demonstrated the ability to protect neuronal cells from hydrogen peroxide and Aβ-induced toxicity. nih.govacs.org In another study, compound 60 (8-(piperidin-1-yl)-N-(6-(pyrrolidin-1-yl)hexyl)-5H- nih.govnih.govresearchgate.nettriazino[5,6-b]indol-3-amine) was identified as a highly potent cholinesterase inhibitor that also significantly inhibited the self-aggregation of amyloid-β peptides. nih.gov These compounds have shown promising results in animal models, reversing cognitive deficits and exhibiting good blood-brain barrier permeability, marking them as strong preclinical candidates. nih.govnih.gov
| Compound | Target/Activity | IC50 Value | Key Findings | Reference |
|---|---|---|---|---|
| Compound 23e | Acetylcholinesterase (AChE) | 0.56 µM | Dual cholinesterase inhibitor with neuroprotective and antioxidant properties. Reversed scopolamine-induced memory deficit in mice. | nih.govacs.org |
| Butyrylcholinesterase (BuChE) | 1.17 µM | |||
| Compound 60 | Acetylcholinesterase (AChE) | 0.32 µM | Potent cholinesterase and Aβ aggregation inhibitor. Showed blood-brain barrier penetration and restored cognitive deficits in animal models. | nih.gov |
| Butyrylcholinesterase (BuChE) | 0.21 µM | |||
| Aβ1-42 Aggregation Inhibition | 54% at 25 µM |
Antimicrobial and Quorum-Sensing Inhibitors: With the rise of antimicrobial resistance, strategies that disrupt bacterial communication, or quorum sensing (QS), are of great interest. nih.gov Novel hybrids incorporating the triazinoindole scaffold have been synthesized and shown to be outstanding anti-QS agents. nih.gov Compound 7g from a recent study demonstrated remarkable proficiency with an IC50 of 0.0504 µg/ml. nih.gov By inhibiting QS, these compounds can prevent the formation of biofilms and the expression of virulence factors, potentially combating drug-resistant infections. nih.gov
Anticancer and Antidiabetic Agents: The triazinoindole scaffold has also been explored for other therapeutic applications. Derivatives have been synthesized that show potent α-glucosidase inhibitory activity, suggesting a potential role in managing type 2 diabetes. nih.govmdpi.com Furthermore, related structures like 2-amino-8-chloro-5,5-dioxo nih.govnih.govresearchgate.nettriazolo[2,3-b] nih.govnih.govresearchgate.netbenzodithiazines have demonstrated significant tumor growth inhibitory properties against various human cancer cell lines, indicating the potential for developing triazinoindole-based anticancer agents. nih.govnih.gov Another study showed that certain polyheterocyclic compounds derived from 3-amino- nih.govnih.govresearchgate.nettriazino[5,6-b]indole displayed good anticancer activity against liver, colon, and breast cancer cell lines. nih.gov
Integration of Artificial Intelligence and Machine Learning in Triazinoindole Research
The drug discovery process is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML), which can significantly reduce the time and cost of developing new drugs. ijirt.orgmdpi.com These computational tools are particularly useful in the context of a versatile scaffold like triazinoindole.
AI and ML algorithms can analyze vast datasets to build predictive models for chemical synthesis and biological activity. nih.gov In triazinoindole research, these models are already being applied. For example, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were predicted for novel anti-Alzheimer's derivatives, helping to select candidates with favorable drug-like profiles early in the process. nih.govacs.org
Molecular docking, a computational simulation technique, has been instrumental in understanding how these compounds interact with their biological targets. nih.gov Studies on triazinoindole derivatives have used docking to visualize the binding modes within the active sites of AChE and BuChE, providing a rational basis for their observed inhibitory activity and guiding the design of more potent molecules. nih.govacs.org Similar docking studies have validated the interactions of other derivatives with targets like the quorum-sensing receptor CviR and DNA gyrase. nih.gov
Beyond predictive modeling, AI is now capable of de novo drug design—creating entirely new molecules from scratch. longdom.org Generative AI models can be trained on the structural features of known active triazinoindole derivatives and their corresponding biological targets. The model can then generate novel molecular structures that retain the key pharmacophoric elements of the triazinoindole scaffold but explore new chemical space. This approach can lead to the design of analogues with enhanced potency, improved selectivity, and better pharmacokinetic properties. nih.gov For instance, an AI model could be tasked with designing a triazinoindole derivative that maximizes binding affinity to the peripheral anionic site of AChE while maintaining optimal ADMET properties, potentially leading to a breakthrough candidate for Alzheimer's therapy.
Exploration of Unexplored Biological Targets and Pathways for Triazinoindole Derivatives
While significant research has focused on targets related to neurodegeneration, microbial infections, and diabetes, the inherent versatility of the triazinoindole scaffold suggests its potential extends to numerous other biological targets and pathways that remain largely unexplored.
The demonstrated success of triazinoindole derivatives as MTDLs in Alzheimer's research highlights their ability to modulate multiple proteins simultaneously. nih.gov This promiscuity could be strategically harnessed to tackle other complex diseases involving multiple pathological pathways, such as cancer, cardiovascular diseases, and inflammatory disorders.
Future research should involve screening libraries of existing and novel triazinoindole derivatives against a broader range of biological targets. This could include:
Kinases: A major class of drug targets, particularly in oncology and immunology.
Proteases: Involved in a wide array of physiological processes, with dysregulation linked to many diseases.
G-protein coupled receptors (GPCRs): The largest family of membrane proteins and the target of a significant portion of modern drugs.
Ion Channels: Critical for cellular signaling and implicated in various neurological and cardiovascular conditions.
The discovery of triazinoindoles as quorum-sensing inhibitors opens a new and exciting avenue for combating infectious diseases without inducing traditional resistance mechanisms. nih.gov Further exploration in this area could lead to novel anti-virulence agents. By systematically screening against diverse target classes and employing modern high-throughput methods, researchers can unlock the full therapeutic potential of the 8-Chloro-5H- nih.govnih.govresearchgate.nettriazino[5,6-b]indol-3-amine scaffold and its derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-amine and its derivatives?
- Methodology : The compound is synthesized via condensation of substituted isatins with thiosemicarbazide under basic aqueous conditions (e.g., potassium carbonate) . Modifications include hydrazinolysis, S-alkylation, and cyclocondensation to introduce diverse functional groups (e.g., pyridinocycloalkyl moieties) .
- Key Optimization : Reaction temperature (80–100°C) and solvent selection (water or ethanol) are critical for yield improvement. Purification often involves column chromatography with chloroform/methanol gradients .
Q. What in vitro biological activities have been reported for this compound?
- Primary Findings : Derivatives exhibit cholinesterase inhibition (AChE IC50 = 0.32 μM; BuChE IC50 = 0.21 μM) and Aβ1-42 aggregation inhibition (54% at 25 μM), suggesting anti-Alzheimer’s potential . Antioxidant activity is confirmed via DPPH radical scavenging assays .
- Mechanistic Insight : DNA binding studies (Kb = 1.9–4.8 × 10<sup>4</sup> M<sup>−1</sup>) indicate electrostatic/minor-groove interactions, relevant for anticancer applications .
Advanced Research Questions
Q. How do structural modifications influence iron chelation and antiproliferative activity?
- SAR Insights : Introducing pyridinocycloalkyl groups enhances Fe<sup>2+</sup> chelation, as seen in compound 3k (IC50 = 0.59–1.31 μM against A549, MCF-7, Hela, and HepG-2). Selectivity for Fe<sup>2+</sup> over Fe<sup>3+</sup> is critical for reducing off-target toxicity .
- Experimental Validation :
- Apoptosis : Flow cytometry (Annexin V/PI staining) shows dose-dependent apoptosis in A549 cells .
- Cell Cycle : G1-phase arrest confirmed via propidium iodide staining .
Q. How to resolve contradictions in DNA binding modes reported for triazinoindole-metal complexes?
- Data Analysis :
| Complex | Geometry | Binding Mode | Kb (M<sup>−1</sup>) | Reference |
|---|---|---|---|---|
| Ni(II)-Phen | Square-planar | Minor-groove + electrostatic | 1.9 × 10<sup>4</sup> | |
| Cu(II)-Phen | Octahedral | Partial intercalation | 4.8 × 10<sup>4</sup> |
- Resolution : Differences arise from metal center geometry and ligand bulkiness. Cu(II) complexes with phenanthroline ligands show stronger intercalation due to planar aromaticity .
Q. What experimental designs validate multitarget activity in Alzheimer’s models?
- In Vivo Models :
- Scopolamine-induced mice : Cognitive deficits restored via Morris water maze (compound 60 at 10 mg/kg, p.o.) .
- Aβ1-42-induced rats : Reduced amyloid plaques (histopathology) and improved synaptic markers (Western blot) .
Methodological Considerations
- Contradiction Handling : When conflicting data arise (e.g., DNA binding vs. iron chelation), prioritize orthogonal assays (e.g., isothermal titration calorimetry for binding affinity vs. ICP-MS for metal quantification) .
- Advanced Synthesis : For regioselective chloro-substitution, use N-chlorosuccinimide in DMF at 0°C to avoid overhalogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
